molecular formula C11H12BrNO5 B1378369 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane CAS No. 1427502-52-0

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane

Cat. No. B1378369
CAS RN: 1427502-52-0
M. Wt: 318.12 g/mol
InChI Key: ZGLJJOSMPJEWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane, also known as BMN-673, is an orally active small molecule inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). It is a synthetic compound that has been studied extensively for its potential use in cancer treatments, as well as its potential to be used in laboratory experiments.

Mechanism of Action

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane works by inhibiting the activity of PARP-1, a key enzyme involved in DNA repair. By inhibiting PARP-1, 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane prevents the repair of damaged DNA, which leads to cell death. Additionally, 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been found to induce oxidative stress in cancer cells, which further contributes to cell death.
Biochemical and Physiological Effects
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been found to inhibit the growth of several types of cancer cells, including ovarian, breast, and prostate cancer cells. Additionally, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells in animal models. It has also been studied for its potential to be used as an adjuvant therapy in combination with chemotherapy or radiation.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane in laboratory experiments is its potential to be used as a novel anti-cancer agent. Additionally, it has been found to be an effective inhibitor of PARP-1, which is important for DNA repair. The main limitation of using 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane in laboratory experiments is its potential to cause oxidative stress in cancer cells, which can lead to cell death.

Future Directions

There are several potential future directions for the use of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane. These include the development of more effective delivery systems, the exploration of its potential use in combination therapies, and the investigation of its potential to be used in other types of cancer, such as lung and pancreatic cancer. Additionally, further research is needed to explore the potential of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane to be used as an adjuvant therapy in combination with chemotherapy or radiation. Finally, further research is needed to explore the potential of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane to be used in combination with other small molecule inhibitors, such as PARP-2 and PARP-3, to further enhance its efficacy.

Scientific Research Applications

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been studied extensively for its potential use in cancer treatments. It has been shown to inhibit the growth of several types of cancer cells, including ovarian, breast, and prostate cancer cells. Additionally, it has been found to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells in animal models. It has also been studied for its potential to be used as an adjuvant therapy in combination with chemotherapy or radiation.

properties

IUPAC Name

2-[(4-bromo-2-methoxy-6-nitrophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5/c1-16-10-5-7(12)4-9(13(14)15)8(10)6-11-17-2-3-18-11/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJJOSMPJEWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC2OCCO2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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